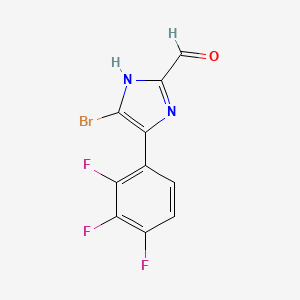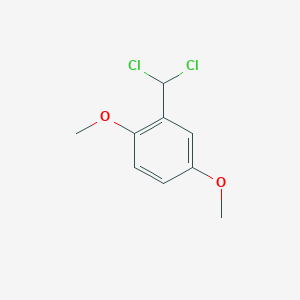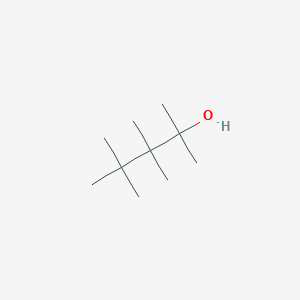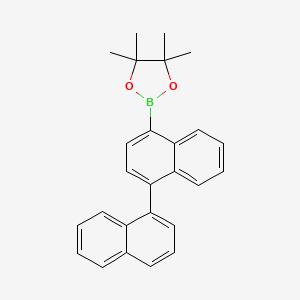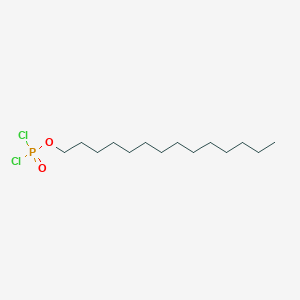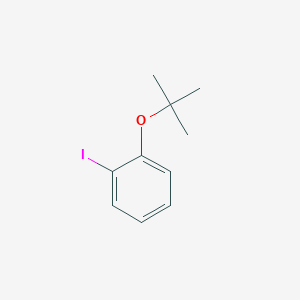
1-(tert-Butoxy)-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxy)-2-iodobenzene is an organic compound that features both a tert-butoxy group and an iodine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(tert-butoxy)benzene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butoxy)-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced, depending on the reagents and conditions used.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly when treated with strong bases like potassium tert-butoxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 1-(tert-butoxy)-2-aminobenzene or 1-(tert-butoxy)-2-alkoxybenzene can be formed.
Oxidation Products: Oxidation can yield compounds like 1-(tert-butoxy)-2-iodobenzoic acid.
Elimination Products: Elimination reactions can produce alkenes such as 1-(tert-butoxy)-2-iodoethylene.
Applications De Recherche Scientifique
1-(tert-Butoxy)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for biologically active compounds
Mécanisme D'action
The mechanism of action of 1-(tert-butoxy)-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparaison Avec Des Composés Similaires
1-(tert-Butoxy)-2-propanol: This compound shares the tert-butoxy group but differs in the presence of a hydroxyl group instead of iodine.
tert-Butyloxycarbonyl-protected amino acids: These compounds feature the tert-butoxy group as a protective group for amino acids.
Propriétés
Formule moléculaire |
C10H13IO |
|---|---|
Poids moléculaire |
276.11 g/mol |
Nom IUPAC |
1-iodo-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |
Clé InChI |
ATICSBMFVOLGRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


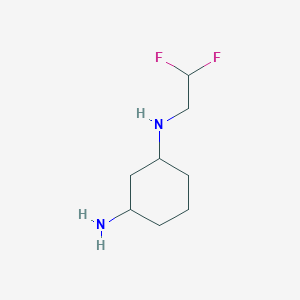
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
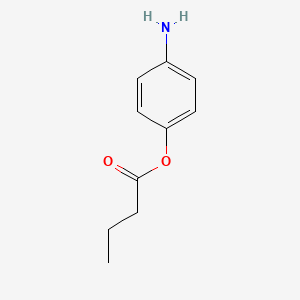

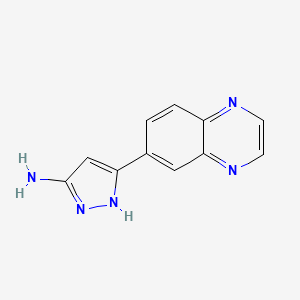
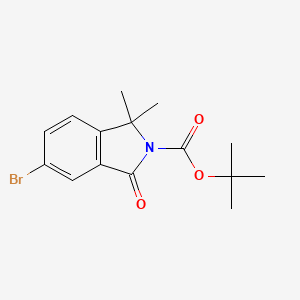

![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)

